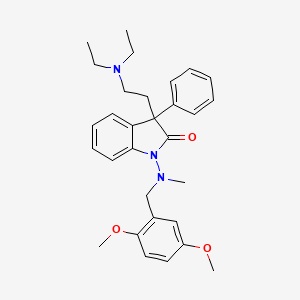
1,3-Dibromo-2-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-2-methylbutane is an organic compound with the molecular formula C5H10Br2. It is a dibromo derivative of methylbutane, where two bromine atoms are attached to the first and third carbon atoms of the butane chain, and a methyl group is attached to the second carbon atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
1,3-Dibromo-2-methylbutane can be synthesized through the bromination of 2-methylbutane. The process involves the addition of bromine (Br2) to 2-methylbutane in the presence of a catalyst or under specific reaction conditions. The reaction typically occurs via a free radical mechanism, where the bromine atoms are added to the carbon atoms at the first and third positions of the butane chain.
Industrial production methods for this compound may involve the use of bromine and a suitable solvent, such as carbon tetrachloride or chloroform, to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Analyse Des Réactions Chimiques
1,3-Dibromo-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be replaced by other nucleophiles, such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2). These reactions typically occur under basic conditions and result in the formation of substituted products.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 2-methyl-1-butene or 2-methyl-2-butene.
Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1,3-Dibromo-2-methylbutane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: Researchers use this compound to study the effects of halogenated compounds on biological systems, including their interactions with enzymes and other biomolecules.
Chemical Analysis: It serves as a reference compound in analytical chemistry for the development and validation of analytical methods
Mécanisme D'action
The mechanism of action of 1,3-dibromo-2-methylbutane in chemical reactions typically involves the formation of reactive intermediates, such as free radicals or carbocations. These intermediates facilitate the substitution or elimination reactions by providing a pathway for the bromine atoms to be replaced or removed.
In biological systems, the compound may interact with enzymes or other proteins, leading to changes in their activity or function. The specific molecular targets and pathways involved depend on the nature of the biological system and the concentration of the compound .
Comparaison Avec Des Composés Similaires
1,3-Dibromo-2-methylbutane can be compared with other similar compounds, such as:
1,2-Dibromo-2-methylbutane: This compound has bromine atoms attached to the first and second carbon atoms of the butane chain. It exhibits different reactivity and properties compared to this compound.
1,4-Dibromo-2,3-dimethylbutane: This compound has bromine atoms attached to the first and fourth carbon atoms, with additional methyl groups on the second and third carbon atoms. It has unique chemical and physical properties.
1,3-Dibromo-2,3-dimethylbutane: This compound has bromine atoms attached to the first and third carbon atoms, with additional methyl groups on the second and third carbon atoms. .
This compound is unique in its specific arrangement of bromine and methyl groups, which influences its reactivity and applications in various fields.
Propriétés
Numéro CAS |
49623-50-9 |
|---|---|
Formule moléculaire |
C5H10Br2 |
Poids moléculaire |
229.94 g/mol |
Nom IUPAC |
1,3-dibromo-2-methylbutane |
InChI |
InChI=1S/C5H10Br2/c1-4(3-6)5(2)7/h4-5H,3H2,1-2H3 |
Clé InChI |
BUSRMHUIGFKVAM-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)C(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


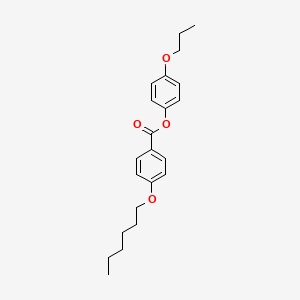
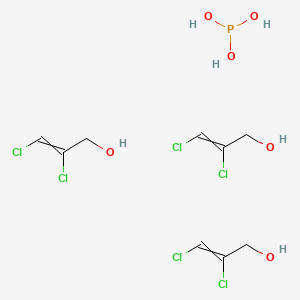
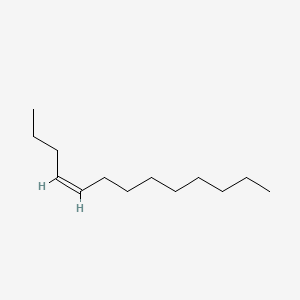

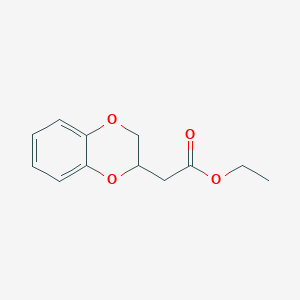

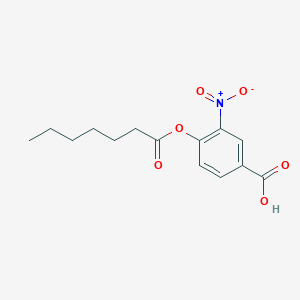
![Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-](/img/structure/B14651570.png)
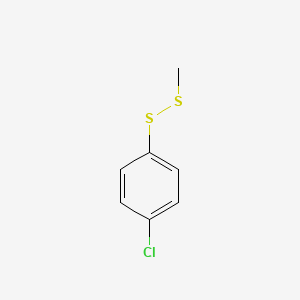
![3-Iodobicyclo[3.2.1]oct-2-ene](/img/structure/B14651578.png)
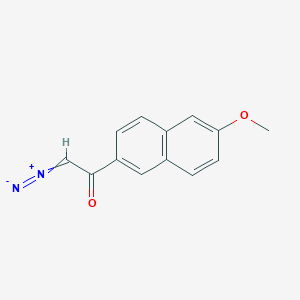
![2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile](/img/structure/B14651583.png)
![2,4-Bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14651585.png)
